molecular formula C17H21F3N4O B5668990 N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide

N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide

Cat. No.: B5668990
M. Wt: 354.4 g/mol
InChI Key: WTEYRLKKGOQLLQ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a trifluoromethyl-substituted pyrimidine

Preparation Methods

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide typically involves multiple steps, including the construction of the pyrrolidine ring and the introduction of the trifluoromethyl-pyrimidine moiety. The synthetic route may involve:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrrolidine ring.

    Pyrimidine Substitution: Incorporation of the trifluoromethyl-pyrimidine group.

    Amide Formation: Coupling of the pyrrolidine derivative with cyclobutanecarboxylic acid to form the final amide product.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The trifluoromethyl-pyrimidine group can participate in nucleophilic substitution reactions, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Studies: The compound can be used to study the interaction with specific biological targets, aiding in the understanding of disease mechanisms.

    Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl-pyrimidine moiety may bind to enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to the overall three-dimensional structure, enhancing its interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and trifluoromethyl-substituted pyrimidines. Compared to these compounds, N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide is unique due to its combination of structural features, which may result in distinct biological activities and applications. Examples of similar compounds include:

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with different biological properties.

    Trifluoromethyl-pyrimidine: Lacks the cyclopropyl and pyrrolidine components, leading to different interactions and activities.

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c18-17(19,20)14-6-7-21-16(23-14)24-8-12(10-4-5-10)13(9-24)22-15(25)11-2-1-3-11/h6-7,10-13H,1-5,8-9H2,(H,22,25)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEYRLKKGOQLLQ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CN(CC2C3CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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